molecular formula C12H11NO2 B8580631 1-(2-Methyl-3-furanyl)-2-(4-pyridinyl)ethanone

1-(2-Methyl-3-furanyl)-2-(4-pyridinyl)ethanone

Cat. No. B8580631
M. Wt: 201.22 g/mol
InChI Key: UTZKUKODVKRQEX-UHFFFAOYSA-N
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Patent
US09133178B2

Procedure details

To a solution of lithium diisopropylamide (2M solution in THF/heptane/ethylbenzene) (12.00 ml, 24.00 mmol) in tetrahydrofuran (20 ml) at −78° C. under argon was added 4-picoline (1.946 ml, 20 mmol). The reaction mixture was stirred at −78° C. for 15 minutes and a solution of N,2-dimethyl-N-(methyloxy)-3-furancarboxamide (3.38 g, 20.00 mmol) in tetrahydrofuran (5 ml) was added dropwise. The solution was allowed to warm to room temperature over 2 hours. Brine was added and the mixture was extracted with dichloromethane. The organic layer was separated and washed with saturated sodium hydrogen carbonate solution, water and brine, dried and evaporated to give the title compound as a solid (3.72 g, 92%). LC/MS [M+H]+=202.
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
1.946 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.38 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
92%

Identifiers

REACTION_CXSMILES
C([N-]C(C)C)(C)C.[Li+].[N:9]1[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][CH:10]=1.CN(OC)[C:18]([C:20]1[CH:24]=[CH:23][O:22][C:21]=1[CH3:25])=[O:19]>O1CCCC1.[Cl-].[Na+].O>[CH3:25][C:21]1[O:22][CH:23]=[CH:24][C:20]=1[C:18](=[O:19])[CH2:15][C:12]1[CH:13]=[CH:14][N:9]=[CH:10][CH:11]=1 |f:0.1,5.6.7|

Inputs

Step One
Name
Quantity
12 mL
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
1.946 mL
Type
reactant
Smiles
N1=CC=C(C=C1)C
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
3.38 g
Type
reactant
Smiles
CN(C(=O)C1=C(OC=C1)C)OC
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature over 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with saturated sodium hydrogen carbonate solution, water and brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC=1OC=CC1C(CC1=CC=NC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.72 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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